2-(Chloromethyl)-3,5-dimethylpyridine
Overview
Description
The compound “2-(Chloromethyl)-3,5-dimethylpyridine” is a type of organic compound. It contains a chloromethyl group, which is a functional group that has the chemical formula −CH2−Cl .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from related compounds. Chloroalkyl ethers, for example, are characterized as an ether connected to a chloromethyl group via an alkane chain .Chemical Reactions Analysis
In a study, 2-(chloromethyl)-pyridine derivatives reacted with 1-(4-chloro-phenyl)imidazole-2-thione in the presence of sodium methoxide to afford the corresponding methylsulphinyl derivatives .Scientific Research Applications
Synthesis and Chemical Modification
Synthesis Techniques : 2-(Chloromethyl)-3,5-dimethylpyridine has been synthesized using various techniques. For instance, Xia Liang (2007) detailed a synthesis method using a POCl3/CH2Cl2/Et3N system, proving effective under mild reaction conditions (Xia Liang, 2007). Similarly, Dai Gui (2004) described the synthesis from 2,3,5-trimethylpyridine, involving a series of reactions including N-oxidation, nitration, and chlorination (Dai Gui, 2004).
Chemical Modification : S. Nogai and H. Schmidbaur (2004) explored the dehydrogenative coupling in gallium hydride complexes of 3,5-dimethylpyridine, demonstrating its potential in complex chemical reactions (S. Nogai & H. Schmidbaur, 2004).
Catalysis and Metal Complex Formation
Metal Complexes : N. Shinkawa et al. (1995) investigated the formation of (2-pyridylmethyl)rhodium(III) complexes, highlighting the chemical's versatility in forming metal complexes, essential for various industrial and research applications (N. Shinkawa et al., 1995).
Catalytic Applications : George S. Nyamato, S. Ojwach, and M. Akerman (2014) demonstrated the use of derivatives of this compound in catalyzing ethylene oligomerization reactions, indicating its potential in industrial catalysis (George S. Nyamato, S. Ojwach, & M. Akerman, 2014).
Structural and Spectroscopic Studies
Crystal Structure Analysis : Studies by David Pugh (2006) and Sen Ma et al. (2018) focused on the crystal structures of derivatives of this compound, providing insights into its molecular structure and interactions (David Pugh, 2006), (Sen Ma et al., 2018).
Spectroscopic Properties : Research like that of J. F. Arenas et al. (1998) involved the analysis of SERS spectra of derivatives, useful in understanding its chemical properties and interactions (J. F. Arenas et al., 1998).
Miscellaneous Applications
- Other Chemical Syntheses : Papers like those by Guo-Fu Zhang et al. (2010) and Kamlesh Kumar & J. Darkwa (2015) describe the use of this compound in various chemical synthesis processes, showcasing its versatility (Guo-Fu Zhang et al., 2010), (Kamlesh Kumar & J. Darkwa, 2015).
Safety and Hazards
properties
IUPAC Name |
2-(chloromethyl)-3,5-dimethylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6-3-7(2)8(4-9)10-5-6/h3,5H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBUWUONENIUDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00575384 | |
Record name | 2-(Chloromethyl)-3,5-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00575384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
153476-69-8 | |
Record name | 2-(Chloromethyl)-3,5-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00575384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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